Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate
Description
3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
diethyl 4-(3-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H24N2O6/c1-4-30-22(27)15-8-7-9-17(12-15)26-21-18-13-16(23(28)31-5-2)10-11-20(18)25-14-19(21)24(29)32-6-3/h7-14H,4-6H2,1-3H3,(H,25,26) |
InChI Key |
AEOXTDSVASMVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,6-diethylquinoline-3,6-dicarboxylate with 3-(ethoxycarbonyl)aniline under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,6-Diethylquinoline-3,6-dicarboxylate: Lacks the ethoxycarbonyl and phenylamino groups.
4-{[3-(Ethoxycarbonyl)phenyl]amino}quinoline: Lacks the diethyl and dicarboxylate groups.
Uniqueness
3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of ethyl, ethoxycarbonyl, and phenylamino groups on the quinoline core can result in enhanced biological activity and potential therapeutic applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
